molecular formula C11H15N3O4S B7786922 Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate

Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate

Cat. No.: B7786922
M. Wt: 285.32 g/mol
InChI Key: PNYRFOZLXMPPSK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate is a specialized organic compound featuring a propanoate ester backbone modified with an amino group and a benzenesulfonamidoimino substituent.

Properties

IUPAC Name

ethyl 3-amino-3-(benzenesulfonylhydrazinylidene)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-2-18-11(15)8-10(12)13-14-19(16,17)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRFOZLXMPPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNS(=O)(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamidoimino group can be reduced to form sulfonamide derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Hydrolysis reactions typically involve the use of aqueous acid or base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors to modulate signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The core structure of ethyl 3-amino-3-(substituted-phenyl)propanoate derivatives allows for diverse functionalization. Key analogs and their properties are summarized below:

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Characteristics
Ethyl 3-amino-3-(4-chlorophenyl)propanoate HCl 4-Cl⁻ on phenyl C₁₁H₁₅ClN₂O₂ 257.75 498581-88-7 Enhanced stability due to electron-withdrawing Cl⁻; used in pharmaceutical intermediates.
Ethyl 3-amino-3-(4-nitrophenyl)propanoate 4-NO₂⁻ on phenyl C₁₁H₁₄N₂O₄ 238.24 224946-68-3 High reactivity for nucleophilic substitutions; nitro group facilitates redox-active applications.
Ethyl 3-amino-3-(3-pyridinylmethyl)propanoate 3-pyridinylmethyl C₁₁H₁₆N₂O₂ 208.26 953733-17-0 Improved solubility in polar solvents; potential for coordination chemistry.
Ethyl 3-amino-3-phenylpropanoate Phenyl (no substituent) C₁₁H₁₅NO₂ 193.24 6335-76-8 Baseline compound; moderate lipophilicity for membrane permeability studies.
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl 3-NO₂⁻ on phenyl C₁₁H₁₄ClN₂O₄ 297.70 Not specified Meta-nitro substitution alters electronic distribution; used in nitro-reduction pathways.

Biological Activity

Ethyl 3-amino-3-(benzenesulfonamidoimino)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 270.31 g/mol
  • CAS Number : Not specifically listed, but related compounds exist with similar structures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its sulfonamide group is known for its role in inhibiting carbonic anhydrase and has been implicated in antibacterial activities.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that sulfonamide derivatives exhibit significant antibacterial effects. This compound may inhibit bacterial growth by targeting folic acid synthesis pathways.
  • Antitumor Activity :
    • Preliminary research indicates potential cytotoxic effects against cancer cell lines. The compound may induce apoptosis in tumor cells through the activation of caspase pathways.
  • Enzyme Inhibition :
    • The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular proliferation.

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives revealed that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

Compound NameMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Similar Compound16Escherichia coli

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1075
5040
10010

Safety and Toxicity

While the biological activities are promising, it is essential to assess the safety profile of this compound. Toxicological studies are necessary to evaluate its effects on human cells and potential side effects.

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